![molecular formula C13H13N3S B2517167 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole CAS No. 78364-28-0](/img/structure/B2517167.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through the reaction of 4,4-dimethylthiosemicarbazide with α-halocarbonyl compounds, which leads to the formation of pyrazoles with the elimination of sulfur or the formation of 1,3,4-thiadiazine derivatives. These thiadiazine derivatives can be further converted into pyrazoles upon heating in acetic acid . Additionally, novel pyrazole derivatives can be synthesized from carboxylic acids and ethyl pyrazole carboxylates, as demonstrated in the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray diffraction analysis can also be employed to determine the spatial structure of these compounds, providing detailed insights into their molecular geometry .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acetylation when heated in acetic anhydride, leading to the formation of acetylated mercaptopyrazoles. The structures of these products can be confirmed through hydrolysis in both acidic and alkaline media . Furthermore, the reactivity of these compounds allows for the synthesis of a range of derivatives with potential biological activities, as seen in the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives with antitubercular and antifungal properties .
Physical and Chemical Properties Analysis
The optical properties of pyrazole derivatives, such as UV-vis absorption and fluorescence, can be influenced by the substituents on the pyrazole moiety and the aryl ring attached to it. These properties are solvent-dependent and can vary with solvent polarity. The absorption maxima and emission spectra are particularly sensitive to the groups in the N-1 position of the pyrazole ring . Additionally, the reactivity of pyrazole derivatives with amino acids to form stable adducts suitable for liquid chromatographic analysis further demonstrates their chemical versatility .
Scientific Research Applications
Synthesis and Chemical Properties
Pyrazoles, including structures similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole, are synthesized through methods involving condensation and cyclization reactions. These compounds serve as pharmacophores due to their widespread biological activities. Notably, pyrazole derivatives are utilized as synthons in organic synthesis and exhibit a variety of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects (Dar & Shamsuzzaman, 2015).
Biological Activities and Applications
Anticancer and Antimicrobial Properties : Thiazole derivatives, sharing a part of the molecular backbone with the compound , have been extensively studied for their anticancer and antimicrobial activities. These compounds are recognized for their ability to modulate various biological targets, offering a basis for developing new therapeutic agents with potentially lesser side effects (Leoni et al., 2014).
Synthetic Applications : The synthesis of heterocyclic compounds, including pyrazole and benzothiazole derivatives, employs green chemistry principles, highlighting the environmental and economic benefits of these methodologies. These approaches contribute to the development of compounds with enhanced biological activities and lower toxicity profiles, making them suitable for further exploration as therapeutic agents (Sahiba et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazoles, have been known to exhibit varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Mode of Action
For instance, some thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some thiazole derivatives have been shown to inhibit nitrification in soil and pure cultures of Nitrosomonas europaea .
Pharmacokinetics
The compound’s structure, characterized by a single-crystal x-ray structure determination as well as 1h and 13c{1h} nmr spectroscopy , may provide some insights into its potential pharmacokinetic properties.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
The compound’s structure, characterized by a single-crystal x-ray structure determination , may provide some insights into its potential stability under various environmental conditions.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-8-4-5-11-12(6-8)17-13(14-11)16-10(3)7-9(2)15-16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZDGCPMOFWFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

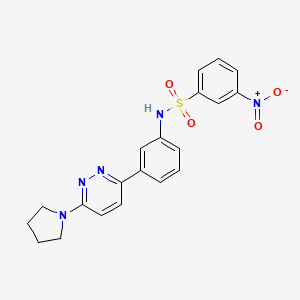

![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)

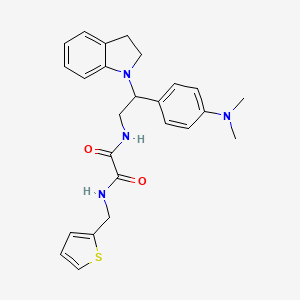
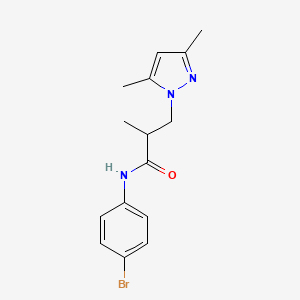

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

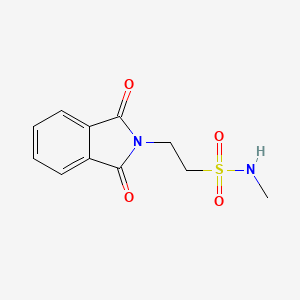


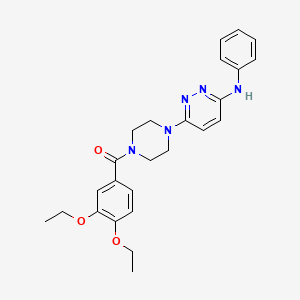
![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)